N1-(4-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide
Description
N1-(4-Chlorophenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorophenyl group at the N1 position and a 2-morpholinoethyl group at the N2 position. The morpholino moiety introduces a six-membered ring containing oxygen and nitrogen atoms, which enhances solubility and modulates biological interactions.
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c15-11-1-3-12(4-2-11)17-14(20)13(19)16-5-6-18-7-9-21-10-8-18/h1-4H,5-10H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHIMVPAKYTOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide typically involves the reaction of 4-chloroaniline with oxalyl chloride to form N-(4-chlorophenyl)oxalamide. This intermediate is then reacted with 2-(morpholino)ethylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction temperature is maintained at around 0-5°C during the addition of oxalyl chloride and then gradually increased to room temperature for the subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxalamide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxalamide derivatives, amine derivatives, and substituted chlorophenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(4-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(4-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of oxalamide derivatives is highly dependent on substituents at the N1 and N2 positions. Key analogues include:
Key Observations :
- Antiviral Activity: Compounds with bulky N2 substituents (e.g., morpholino or thiazolyl groups) show antiviral activity against HIV, likely due to steric hindrance and binding affinity to viral entry proteins .
- Enzyme Inhibition : Hydrophilic substituents like hydroxyl or methoxy groups (e.g., Compounds 117 and 19 in ) enhance interactions with cytochrome P450 or lipid-metabolizing enzymes .
- Synthetic Feasibility : Yields vary significantly (23–83%), with stereoisomer mixtures (e.g., Compounds 14–15 in ) posing purification challenges .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The morpholinoethyl group in the target compound likely improves water solubility compared to analogues with aromatic N2 substituents (e.g., Compound 1c in with a trifluoromethyl group) .
- Metabolic Stability : Hydroxyl-containing analogues (e.g., Compound 117) may undergo faster glucuronidation, reducing bioavailability .
Biological Activity
N1-(4-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, including antibacterial and enzyme inhibitory activities, and summarizes relevant research findings.
Chemical Structure and Properties
The compound features a distinctive oxalamide structure, characterized by a central oxalamide moiety substituted with a 4-chlorophenyl group and a morpholinoethyl group. This unique configuration contributes to its biological activities.
Antibacterial Activity
Research indicates that this compound exhibits moderate to strong antibacterial properties. In studies conducted on various bacterial strains, the compound demonstrated effectiveness against pathogens such as Salmonella typhi and Bacillus subtilis. The results are summarized in Table 1.
| Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|
| Salmonella typhi | Moderate to Strong | 6.28 |
| Bacillus subtilis | Moderate to Strong | 2.14 |
| Other tested strains | Weak to Moderate | Varies |
The IC50 values indicate the concentration required to inhibit 50% of the bacterial growth, showing that the compound has potential as an antibacterial agent.
Enzyme Inhibition
In addition to its antibacterial properties, this compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease.
- Acetylcholinesterase Inhibition : The compound exhibited promising AChE inhibitory activity, which is crucial for developing treatments for conditions like Alzheimer's disease. The inhibition assay results are detailed in Table 2.
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.12 |
| Eserine (control) | 0.5 |
- Urease Inhibition : The compound also displayed strong urease inhibition, which is significant for treating infections caused by urease-producing bacteria. The IC50 values for various derivatives are shown in Table 3.
| Derivative | IC50 (µM) |
|---|---|
| Compound A | 1.21 |
| Compound B | 2.14 |
The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The morpholinoethyl group enhances its interaction with biological targets, potentially leading to modulation of various biochemical pathways.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- A study conducted by Li et al. (2014) highlighted its antibacterial properties against multiple strains of bacteria, demonstrating its potential as a lead compound for antibiotic development.
- Another investigation focused on its enzyme inhibition capabilities, revealing that derivatives of this compound could serve as effective agents against AChE and urease, which are critical in managing neurodegenerative diseases and urinary tract infections respectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
